molecular formula C73H126N20O23S B599608 H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH CAS No. 141281-67-6

H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH

Cat. No.: B599608
CAS No.: 141281-67-6
M. Wt: 1683.988
InChI Key: VSDSJULNPZLYJK-NLWFNJKKSA-N
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Description

The compound H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. This specific peptide sequence includes alanine, asparagine, proline, aspartic acid, cysteine, lysine, threonine, isoleucine, leucine, glycine, and others. Peptides play crucial roles in biological processes and are often used in scientific research and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can handle large-scale synthesis with high precision and efficiency. The process is similar to laboratory-scale synthesis but optimized for larger quantities and higher throughput.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid residues.

Scientific Research Applications

Peptides like H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.

    Biology: Serve as models for protein structure and function studies.

    Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. The pathways involved often include binding to the target molecule, inducing conformational changes, and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    H-ALA-ASN-PRO-ASP-CYS-LYS-THR-ILE-LEU-LYS-ALA-LEU-GLY-PRO-ALA-ALA-THR-OH: can be compared to other peptides with similar sequences but different amino acid compositions.

  • Examples include peptides with substitutions at specific positions, such as replacing alanine with valine or glycine with serine.

Uniqueness

  • The specific sequence of This compound determines its unique properties and interactions.
  • Differences in amino acid composition can lead to variations in stability, solubility, and biological activity.

Properties

CAS No.

141281-67-6

Molecular Formula

C73H126N20O23S

Molecular Weight

1683.988

IUPAC Name

(3S)-4-[[(2R)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C73H126N20O23S/c1-13-36(6)55(89-71(113)56(41(11)94)90-64(106)44(21-15-17-25-75)83-67(109)49(33-117)88-66(108)47(31-54(98)99)85-69(111)51-23-19-27-93(51)72(114)48(30-52(77)96)87-58(100)37(7)76)70(112)86-46(29-35(4)5)65(107)82-43(20-14-16-24-74)63(105)80-39(9)60(102)84-45(28-34(2)3)62(104)78-32-53(97)92-26-18-22-50(92)68(110)81-38(8)59(101)79-40(10)61(103)91-57(42(12)95)73(115)116/h34-51,55-57,94-95,117H,13-33,74-76H2,1-12H3,(H2,77,96)(H,78,104)(H,79,101)(H,80,105)(H,81,110)(H,82,107)(H,83,109)(H,84,102)(H,85,111)(H,86,112)(H,87,100)(H,88,108)(H,89,113)(H,90,106)(H,91,103)(H,98,99)(H,115,116)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-,56-,57-/m0/s1

InChI Key

VSDSJULNPZLYJK-NLWFNJKKSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)N

Origin of Product

United States

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